Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate
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Overview
Description
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with a unique structure that includes a pyridine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the reaction of pyridine derivatives with esterifying agents under controlled conditions. One common method involves the condensation of 2-oxo-1,2-dihydropyridine with methyl acrylate in the presence of a base catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also bind to receptors, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with a pyridine ring, used in different chemical and biological contexts.
Uniqueness
Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-(2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)3-2-7-4-5-10-8(11)6-7/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
ZCQRYOJZHHIJFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=O)NC=C1 |
Origin of Product |
United States |
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